molecular formula C18H21N3O2 B155984 10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- CAS No. 1668-66-2

10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy-

Numéro de catalogue B155984
Numéro CAS: 1668-66-2
Poids moléculaire: 311.4 g/mol
Clé InChI: ZELWYXSIOKOBDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. The compound is commonly referred to as DMXAA, and it has been shown to have promising results in cancer therapy. In

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anticancer properties. The compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system, leading to the destruction of cancer cells. The compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Mécanisme D'action

DMXAA works by activating the immune system, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines cause the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMXAA also increases the permeability of tumor blood vessels, allowing immune cells to enter the tumor microenvironment and attack cancer cells directly.

Effets Biochimiques Et Physiologiques

DMXAA has been shown to have several biochemical and physiological effects. The compound induces the production of cytokines such as TNF-alpha and IFN-gamma, which are involved in the immune response. DMXAA also increases the permeability of tumor blood vessels, leading to the accumulation of immune cells in the tumor microenvironment. The compound has been shown to have a short half-life in the body, with a rapid clearance rate.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for lab experiments, including its high yield and relatively straightforward synthesis method. The compound has also been extensively studied for its anticancer properties, making it a promising candidate for cancer therapy. However, DMXAA has several limitations, including its short half-life and rapid clearance rate, which may limit its effectiveness in vivo. The compound also has potential toxicity concerns, which need to be further investigated.

Orientations Futures

Future research on DMXAA should focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. The compound should also be tested in vivo to determine its effectiveness in animal models. Further studies should also investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound should be tested in other cancer types to determine its broad-spectrum anticancer properties.

Méthodes De Synthèse

The synthesis of DMXAA involves the reaction of 2,3,5,6-tetrafluorophenol with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The reaction produces the intermediate product, which is further reacted with 8-methoxyquinoline-2-carbaldehyde to obtain DMXAA. The synthesis method is relatively straightforward, and the yield of DMXAA is high.

Propriétés

Numéro CAS

1668-66-2

Nom du produit

10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy-

Formule moléculaire

C18H21N3O2

Poids moléculaire

311.4 g/mol

Nom IUPAC

5-[2-(dimethylamino)ethyl]-3-methoxy-11H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H21N3O2/c1-20(2)10-11-21-17-12-13(23-3)8-9-16(17)19-15-7-5-4-6-14(15)18(21)22/h4-9,12,19H,10-11H2,1-3H3

Clé InChI

ZELWYXSIOKOBDF-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O

SMILES canonique

CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O

Synonymes

10,11-Dihydro-10-[2-(dimethylamino)ethyl]-8-methoxy-5H-dibenzo[b,e][1,4]diazepin-11-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.